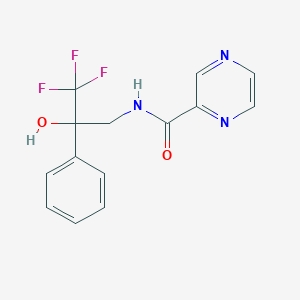

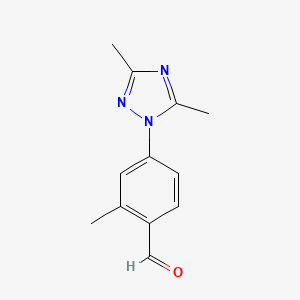

![molecular formula C13H16N2O3 B2560944 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896275-07-3](/img/structure/B2560944.png)

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide” is a complex organic compound. It likely contains an acetamide group (CONH2), a methoxyphenyl group (C6H4OCH3), and a pyrrolidinone group (C4H6NO) based on its name .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-cyanoacetamides can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Applications De Recherche Scientifique

Organic Synthesis and Catalysis Research demonstrates the utility of related compounds in organic synthesis, such as the development of diastereomerically pure pyrrolidin-2-ones, which are valuable intermediates in the synthesis of biologically active amino acids containing the pyrrolidine ring. These compounds have been synthesized through intramolecular cyclization of N-(2-alken-1-yl)amides, mediated by Mn(III), showcasing a method for accessing both (R)- and (S)-enantiomers of 3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

Green Chemistry In the realm of green chemistry, catalytic hydrogenation has been employed for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a precursor for azo disperse dyes, replacing traditional reduction methods with iron powder. This exemplifies an environmentally friendly approach to synthesizing key industrial intermediates (Zhang Qun-feng, 2008).

Enzyme Inhibition and Pharmacology Another study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives and evaluated them for inhibition against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds demonstrated significant inhibitory activity, indicating their potential as therapeutic agents (Virk et al., 2018).

Anticancer Activity Modifications to the acetamide group in certain compounds have led to the synthesis of derivatives with potent antiproliferative activities against human cancer cell lines. By replacing the acetamide group with an alkylurea moiety, researchers have developed compounds with lower toxicity and retained antiproliferative activity, highlighting the potential for novel anticancer therapies (Wang et al., 2015).

Chemoselective Acetylation The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase represents an example of biocatalysis in synthesizing pharmaceutical intermediates. This process optimization study contributes to the development of more efficient and sustainable synthetic routes (Magadum & Yadav, 2018).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

Based on the structural similarity to other compounds, it might interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence various biological pathways, suggesting that this compound may also have diverse effects .

Result of Action

Similar compounds have been reported to have various biological activities, suggesting that this compound may also have diverse effects .

Propriétés

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)14-10-7-13(17)15(8-10)11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVMJTZKRYMEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-fluorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560862.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2560865.png)

![6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2560867.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560870.png)

![[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2560872.png)

![6-(3-chloro-2-methylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2560873.png)

![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2560878.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2560883.png)